molecular formula C17H20FN3O2 B607036 Decarboxyl Ofloxacin CAS No. 123155-82-8

Decarboxyl Ofloxacin

Cat. No. B607036
CAS RN: 123155-82-8
M. Wt: 317.36
InChI Key: XTLCAWXSWVQNHK-UHFFFAOYSA-N
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Description

Decarboxyl Ofloxacin is a derivative of Ofloxacin, a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys) . Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2 .


Synthesis Analysis

A number of novel ofloxacin analogues were synthesized by modifying the carboxylic acid at C-6 . This modification was part of an investigation into the antimicrobial data on a structural basis .


Molecular Structure Analysis

Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2, an average mass of 317.358 Da, and a monoisotopic mass of 317.153961 Da .


Chemical Reactions Analysis

The oxidative degradation of Ofloxacin by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .


Physical And Chemical Properties Analysis

The polarity of Ofloxacin was studied using various methods such as SEM, XPS, FT-IR spectrometry, zeta potentiometry, and modeling calculation of molecular properties . The results showed that Ofloxacin interacts with the surface of Gr/GCE via both hydrogen bonding and coulomb electrostatic forces .

Scientific Research Applications

  • Ofloxacin, the parent compound of decarboxyl ofloxacin, is a fluoroquinolone antibiotic with a broad spectrum of activity against aerobic Gram-negative and Gram-positive bacteria. It can be administered orally as well as intravenously and is well-tolerated with minimal drug interactions (Todd & Faulds, 1991).

  • The degradation of ofloxacin in aqueous solutions by Fenton oxidation process involves decarboxylation at the quinolone moiety, which can affect its antibacterial potential. This process provides insights into the reduction of antibacterial potency due to structural changes (Pi, Feng, Song, & Sun, 2014).

  • Chemiluminescence methods for determining ofloxacin concentrations involve reactions that may be relevant to understanding the behavior of decarboxyl ofloxacin under similar conditions (Francis & Adcock, 2005).

  • The synthesis, characterization, and biological activity of carboxamide derivatives of ofloxacin, which involves modification of the C3 position of ofloxacin (akin to decarboxylation), show diverse antimicrobial profiles. This indicates that structural changes can significantly impact the antimicrobial activity of ofloxacin derivatives (Arayne, Sultana, Haroon, Zuberi, & Rizvi, 2010).

  • The intrapocket chemotherapy using a controlled-release insert containing ofloxacin in adult periodontitis suggests that localized delivery of ofloxacin derivatives like decarboxyl ofloxacin could be effective in treating specific infections (Yamagami, Takamori, Sakamoto, & Okada, 1992).

Mechanism of Action

Target of Action

Decarboxyl Ofloxacin, an antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA, thereby ensuring the normal functioning of bacterial cells .

Mode of Action

Decarboxyl Ofloxacin inhibits bacterial growth by binding to its primary targets, DNA gyrase and topoisomerase IV . This interaction prevents the excessive supercoiling of DNA during replication or transcription, thereby inhibiting normal cell division . It’s important to note that Decarboxyl Ofloxacin is a prodrug that is hydrolyzed in vivo to Ofloxacin .

Biochemical Pathways

It’s known that the drug acts on dna gyrase and topoisomerase iv, enzymes that prevent the excessive supercoiling of dna during replication or transcription . This action likely affects various biochemical pathways related to DNA replication, transcription, and cell division.

Pharmacokinetics

The pharmacokinetics of Ofloxacin, the active form of Decarboxyl Ofloxacin, are characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations range from 2 to 3 mg/L, and the average half-life is 5 to 8 hours . Compared to other quinolones, elimination is more highly dependent on renal clearance, which may lead to more frequent dosage adjustments in patients with impaired renal function . Ofloxacin also achieves high concentrations in most tissues and body fluids .

Result of Action

The result of Decarboxyl Ofloxacin’s action is the inhibition of bacterial growth. By binding to DNA gyrase and topoisomerase IV, it disrupts the normal supercoiling of DNA, halting DNA replication and transcription, and thereby inhibiting normal cell division . This leads to the death of bacterial cells and the resolution of the bacterial infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Decarboxyl Ofloxacin. For instance, research has shown that dissolved organic matter (DOM) can significantly accelerate the indirect photodegradation of Ofloxacin, the active form of Decarboxyl Ofloxacin, in simulated seawater . Additionally, increased salinity can significantly promote the indirect photodegradation of Ofloxacin . Other environmental factors such as pH, NO3−, and HCO3− can also affect the indirect photodegradation of Ofloxacin .

Safety and Hazards

When handling Decarboxyl Ofloxacin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Decarboxylation is a process of heating your weed to power up essential cannabinoids like CBD (cannabidiol) and THC (tetrahydrocannabinol) that are present in other forms in raw cannabis . This process could potentially be applied to Decarboxyl Ofloxacin for future research and applications .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347579
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarboxyl Ofloxacin

CAS RN

123155-82-8
Record name Decarboxyl ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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